molecular formula C14H12O3S2 B1198913 5-(3-Hydroxy-4-acetoxybut-1-ynyl)-2,2'-bithiophene

5-(3-Hydroxy-4-acetoxybut-1-ynyl)-2,2'-bithiophene

Cat. No.: B1198913
M. Wt: 292.4 g/mol
InChI Key: PNRXZPUOVXRYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-hydroxy-4-acetoxybut-1-ynyl)-2,2'-bithiophene is an acetylenic compound, an acetate ester, a secondary alcohol and a member of 2,2'-bithiophenes.

Scientific Research Applications

Phototoxic Activities and Anti-Cancer Properties

5-(3-Hydroxy-4-acetoxybut-1-ynyl)-2,2'-bithiophene, a derivative of thiophene, has been studied for its phototoxic activities and potential anti-cancer properties. Research has shown that certain thiophene compounds exhibit significant inhibition activities against human cancer cell lines, suggesting a possible application in cancer treatment. These compounds demonstrate these effects under exposure to long wavelength ultraviolet light, indicating their potential use in photodynamic therapy (Wang et al., 2007).

Anti-Inflammatory Activity

Another important application area is in anti-inflammatory treatments. Certain thiophene compounds, including derivatives of this compound, have exhibited significant anti-inflammatory activity. This is particularly observed in the suppression of nitrite production in cell lines stimulated with lipopolysaccharides, indicating their potential use in developing anti-inflammatory drugs (Chang et al., 2015).

Biosynthetic Studies

Biosynthetic studies of bithiophenes, including this compound, have been conducted to understand their formation and pathways in plant systems. This research provides insights into the natural production of these compounds and their potential applications in bioengineering and pharmaceuticals (Menelaou et al., 1991; Margl et al., 2001).

Phytochemical Investigations

Phytochemical investigations have identified various thiophene compounds, including this compound, in plant species like Blumea obliqua. These studies are crucial for the discovery of new natural products with potential therapeutic applications (Ahmad & Alam, 1996).

Synthesis and Chemical Properties

The synthesis and chemical properties of thiophene derivatives, including this compound, have been extensively studied. These studies provide a foundation for the development of novel compounds with enhanced and specific properties for various applications (Atkinson et al., 1967; Barbarella & Zambianchi, 1994).

Properties

Molecular Formula

C14H12O3S2

Molecular Weight

292.4 g/mol

IUPAC Name

[2-hydroxy-4-(5-thiophen-2-ylthiophen-2-yl)but-3-ynyl] acetate

InChI

InChI=1S/C14H12O3S2/c1-10(15)17-9-11(16)4-5-12-6-7-14(19-12)13-3-2-8-18-13/h2-3,6-8,11,16H,9H2,1H3

InChI Key

PNRXZPUOVXRYEX-UHFFFAOYSA-N

SMILES

CC(=O)OCC(C#CC1=CC=C(S1)C2=CC=CS2)O

Canonical SMILES

CC(=O)OCC(C#CC1=CC=C(S1)C2=CC=CS2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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